N-[2-(1,3-thiazol-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
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Overview
Description
N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring and an indazole moiety. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while indazole is a bicyclic structure consisting of fused benzene and pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the cyclization of appropriate thioamides with α-halo ketones. The indazole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that can improve the efficiency of each step. Scale-up processes often require careful control of temperature, pressure, and reaction time to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the reactive positions of the thiazole and indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent featuring a thiazole structure.
Uniqueness
N-[2-(1,3-THIAZOL-2-YL)ETHYL]-1H,4H,5H-BENZO[G]INDAZOLE-3-CARBOXAMIDE is unique due to its combination of thiazole and indazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H16N4OS |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4OS/c22-17(19-8-7-14-18-9-10-23-14)16-13-6-5-11-3-1-2-4-12(11)15(13)20-21-16/h1-4,9-10H,5-8H2,(H,19,22)(H,20,21) |
InChI Key |
MJOZXCDGDRJROE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NCCC4=NC=CS4 |
Origin of Product |
United States |
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